![molecular formula C16H24N2O5S B5812828 N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5812828.png)
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
BMS-986142 is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathway of several cytokines involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, BMS-986142 can effectively modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in various preclinical models. It has also been shown to improve the clinical symptoms of autoimmune diseases, such as skin lesions in psoriasis and joint inflammation in rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986142 is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, BMS-986142 has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of BMS-986142 is its potential for drug-drug interactions, which may limit its use in combination therapy.
Zukünftige Richtungen
There are several potential future directions for the research and development of BMS-986142. One possible direction is to explore its efficacy in combination therapy with other immunomodulatory agents. Another direction is to investigate its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to assess the safety and efficacy of BMS-986142 in clinical trials.
Synthesemethoden
The synthesis of BMS-986142 involves a series of chemical reactions, starting with the reaction between tert-butyl 4-methoxybenzenesulfonate and morpholine. This intermediate product is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BMS-986142.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In preclinical studies, BMS-986142 has shown significant efficacy in reducing inflammation and improving disease symptoms.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)17-24(20,21)12-5-6-14(22-4)13(11-12)15(19)18-7-9-23-10-8-18/h5-6,11,17H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDSOPGKXCJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.